molecular formula C18H24ClNO B4724845 N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride

Cat. No.: B4724845
M. Wt: 305.8 g/mol
InChI Key: HEYRTPVJIUXBSZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes both methoxy and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride typically involves the reaction of 4-methoxybenzylamine with 4-isopropylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include crystallization, distillation, and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
  • 1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride is unique due to its specific combination of methoxy and propan-2-ylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16;/h4-11,14,19H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYRTPVJIUXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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